molecular formula C28H34N2O10 B161091 alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) CAS No. 131964-87-9

alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)

Cat. No. B161091
M. Wt: 558.6 g/mol
InChI Key: MYGPWCZKRXGBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), also known as FSK, is a chemical compound that has been widely used in scientific research applications. It is a potent activator of adenylate cyclase and has been shown to increase intracellular levels of cyclic AMP (cAMP).

Scientific Research Applications

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been widely used in scientific research applications due to its ability to activate adenylate cyclase and increase intracellular levels of cAMP. This has led to its use in studying various physiological processes such as insulin secretion, neurotransmitter release, and smooth muscle relaxation. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been used in the study of various diseases such as asthma, heart disease, and cancer.

Mechanism Of Action

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) activates adenylate cyclase by binding to the regulatory subunit of the enzyme. This causes a conformational change in the enzyme, leading to the activation of the catalytic subunit and the subsequent production of cAMP. Increased levels of cAMP then activate protein kinase A, leading to the phosphorylation of various proteins and the subsequent physiological effects.

Biochemical And Physiological Effects

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, leading to improved glucose metabolism. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been shown to increase neurotransmitter release, leading to improved cognitive function. In addition, alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to induce smooth muscle relaxation, leading to improved blood flow and reduced blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) in lab experiments is its potency in activating adenylate cyclase and increasing intracellular levels of cAMP. This allows for the study of various physiological processes at a molecular level. However, one limitation of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is its instability in aqueous solutions, which can lead to inconsistent results.

Future Directions

There are several future directions for the study of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt). One direction is the study of its effects on various diseases such as cancer and heart disease. Another direction is the development of more stable analogs of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) for use in lab experiments. Additionally, the study of the downstream effects of cAMP activation by alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) could lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) involves the reaction of 5-benzofuranmethanol with 2-aminoethoxymethyl chloride to form alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol. This compound is then reacted with maleic acid to form the salt form of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt).

properties

CAS RN

131964-87-9

Product Name

alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)

Molecular Formula

C28H34N2O10

Molecular Weight

558.6 g/mol

IUPAC Name

2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

MYGPWCZKRXGBRN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O

SMILES

C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O

synonyms

alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)

Origin of Product

United States

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